(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Overview
Description
(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups
Mechanism of Action
Target of Action
L-glutamyl-L-glutamic acid 2-naphthylamide, also known as N-(γ-L-glutamyl)-2-naphthylamine, is primarily targeted towards γ-glutamyl transpeptidase (GGT) . GGT is an enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway that is responsible for the degradation and synthesis of glutathione, a vital antioxidant in the body .
Mode of Action
The compound acts as a synthetic substrate for the GGT enzyme . It interacts with GGT, leading to its activation. This interaction triggers a series of biochemical reactions that are essential for the functioning of various biological processes .
Biochemical Pathways
The activation of GGT by L-glutamyl-L-glutamic acid 2-naphthylamide impacts the gamma-glutamyl cycle . This cycle is responsible for the breakdown and synthesis of glutathione. Glutathione plays a pivotal role in protecting the body from oxidative stress by neutralizing harmful free radicals .
Biochemical Analysis
Biochemical Properties
L-glutamyl-L-glutamic acid 2-naphthylamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a synthetic substrate of γ-glutamyl transpeptidase (GGT) . The nature of these interactions is crucial for the enzymatic activity that this compound is involved in.
Molecular Mechanism
The molecular mechanism of action of L-glutamyl-L-glutamic acid 2-naphthylamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a synthetic substrate of γ-glutamyl transpeptidase (GGT), it participates in the enzymatic reactions catalyzed by GGT .
Metabolic Pathways
L-glutamyl-L-glutamic acid 2-naphthylamide is involved in the metabolic pathways related to the activity of γ-glutamyl transpeptidase (GGT)
Subcellular Localization
L-glutamyl-L-glutamic acid 2-naphthylamide has been used in histochemical staining of HepG2 cells for γ-glutamyl transpeptidase (GGT) subcellular localization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Naphthalen-2-ylamino Intermediate: This step involves the reaction of naphthalene with an appropriate amine under controlled conditions to form the naphthalen-2-ylamino intermediate.
Coupling Reaction: The intermediate is then coupled with a carboxylic acid derivative to form the desired product. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with appropriate reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various halogenating agents, acylating agents, and other electrophiles under appropriate reaction conditions.
Major Products Formed
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-amino-5-oxopentanoic acid: A simpler analog with similar functional groups but lacking the naphthalen-2-ylamino moiety.
(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-ylamine: A related compound with a similar structure but different functional group arrangement.
Uniqueness
(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c21-15(7-9-17(24)25)19(28)23-16(8-10-18(26)27)20(29)22-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15-16H,7-10,21H2,(H,22,29)(H,23,28)(H,24,25)(H,26,27)/t15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISYZJITBVGXRR-HOTGVXAUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23645-15-0 | |
Record name | 23645-15-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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